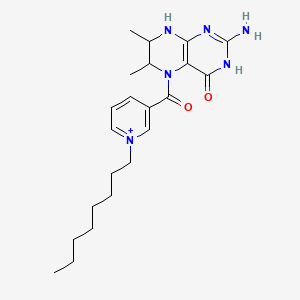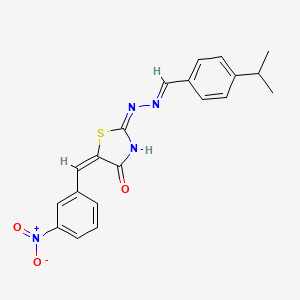![molecular formula C8H8N4O4 B13381832 ethyl (2E)-2-(5-oxo-1,3-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-ylidene)acetate](/img/structure/B13381832.png)
ethyl (2E)-2-(5-oxo-1,3-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (6-oxo-6,7-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene)acetate is a heterocyclic compound that features a unique structure combining an oxadiazole ring fused with a pyrazine ring
Preparation Methods
The synthesis of ethyl (6-oxo-6,7-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,5-oxadiazole-3,4-dicarbohydrazide with ethyl acetoacetate in the presence of hydrochloric acid. The reaction proceeds through a cyclization mechanism, forming the desired heterocyclic structure .
Chemical Reactions Analysis
Ethyl (6-oxo-6,7-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Ethyl (6-oxo-6,7-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene)acetate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Mechanism of Action
The mechanism by which ethyl (6-oxo-6,7-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene)acetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. In organic electronics, its electronic properties facilitate charge transport and light emission .
Comparison with Similar Compounds
Ethyl (6-oxo-6,7-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene)acetate can be compared with other similar compounds, such as:
1,2,5-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents and overall structure.
Pyrazine derivatives: Compounds with a pyrazine ring that may or may not include additional fused rings or functional groups.
Other heterocyclic compounds: Such as indoles and pyridazines, which have different ring structures but similar applications in organic synthesis and medicinal chemistry.
The uniqueness of ethyl (6-oxo-6,7-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene)acetate lies in its fused ring system, which imparts distinct electronic and chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H8N4O4 |
|---|---|
Molecular Weight |
224.17 g/mol |
IUPAC Name |
ethyl (2E)-2-(5-oxo-1,4-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-ylidene)acetate |
InChI |
InChI=1S/C8H8N4O4/c1-2-15-5(13)3-4-8(14)10-7-6(9-4)11-16-12-7/h3H,2H2,1H3,(H,9,11)(H,10,12,14)/b4-3+ |
InChI Key |
RERHQUVEPCMQCU-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\C(=O)NC2=NONC2=N1 |
Canonical SMILES |
CCOC(=O)C=C1C(=O)NC2=NONC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B13381750.png)
![(5E)-2-(2-methylanilino)-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13381759.png)

![1-[2-(5-Ethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 2,5-dibromobenzenesulfonate](/img/structure/B13381769.png)

![N-[(2-hydroxy-2-oxidohydrazino)(imino)methyl]-N',N''-diphenylguanidine](/img/structure/B13381776.png)

![2-[(2-chlorophenyl)methylsulfanyl]-8,8-dimethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13381785.png)
![2-[(3-Amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13381792.png)
![2-[2-(5,5-Dimethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl 4-ethoxybenzenesulfonate](/img/structure/B13381797.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(cycloheptylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B13381820.png)
